N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
Brand Name: Vulcanchem
CAS No.: 1171141-45-9
VCID: VC5162431
InChI: InChI=1S/C20H17ClN4OS2/c1-27-15-6-2-5-14(13-15)19(26)25(12-11-24-10-4-9-22-24)20-23-18-16(21)7-3-8-17(18)28-20/h2-10,13H,11-12H2,1H3
SMILES: CSC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Molecular Formula: C20H17ClN4OS2
Molecular Weight: 428.95

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

CAS No.: 1171141-45-9

Cat. No.: VC5162431

Molecular Formula: C20H17ClN4OS2

Molecular Weight: 428.95

* For research use only. Not for human or veterinary use.

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide - 1171141-45-9

Specification

CAS No. 1171141-45-9
Molecular Formula C20H17ClN4OS2
Molecular Weight 428.95
IUPAC Name N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide
Standard InChI InChI=1S/C20H17ClN4OS2/c1-27-15-6-2-5-14(13-15)19(26)25(12-11-24-10-4-9-22-24)20-23-18-16(21)7-3-8-17(18)28-20/h2-10,13H,11-12H2,1H3
Standard InChI Key NPLCWSAIAPOJFI-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl

Introduction

Structural and Synthetic Characterization

Molecular Architecture

The compound’s molecular formula, C₂₀H₁₇ClN₄OS₂, reflects a 428.95 g/mol molecular weight. Its IUPAC name, N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide, delineates three critical regions:

  • 4-Chlorobenzothiazole core: A bicyclic system with a chlorine atom at position 4, known for enhancing electrophilic reactivity.

  • Pyrazole-ethylamine bridge: A flexible linker featuring a 1H-pyrazole ring, which facilitates hydrogen bonding and π-stacking interactions .

  • 3-(Methylthio)benzamide: A sulfur-containing aromatic group contributing to lipophilicity and metabolic stability.

The SMILES string CSC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl encodes this topology, while the InChIKey NPLCWSAIAPOJFI-UHFFFAOYSA-N provides a unique stereochemical identifier.

Synthetic Pathways

Synthesis typically involves sequential nucleophilic substitutions and coupling reactions:

  • Benzothiazole formation: 2-Amino-4-chlorothiophenol reacts with carbonyl sources under oxidative conditions to construct the benzothiazole ring.

  • Pyrazole-ethylamine synthesis: 1H-pyrazole is alkylated with ethylene diamine, followed by protection-deprotection steps to ensure regioselectivity .

  • Amide coupling: The benzothiazole-amine intermediate reacts with 3-(methylthio)benzoyl chloride via Schotten-Baumann or HATU-mediated coupling.

Reaction monitoring employs thin-layer chromatography (TLC; Rf ≈ 0.5 in ethyl acetate/hexane 1:1) and high-performance liquid chromatography (HPLC; purity >95% at 254 nm).

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1171141-45-9
Molecular FormulaC₂₀H₁₇ClN₄OS₂
Molecular Weight428.95 g/mol
IUPAC NameN-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide
SMILESCSC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
PubChem CID30868388

Biological Activities and Mechanisms

Anticancer Activity

In vitro screens against MCF-7 (breast) and A549 (lung) cancer cells reveal:

  • IC₅₀ values: 12.4 µM (MCF-7) and 18.7 µM (A549), outperforming 5-fluorouracil (IC₅₀ ≈ 25 µM).

  • Mechanism: Apoptosis induction via caspase-3/7 activation and Bcl-2 suppression, likely due to the compound’s ability to intercalate DNA and inhibit topoisomerase II .

Analytical Profiling

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 7.89–7.25 (m, 8H, aromatic-H), 4.21 (t, J=6.4 Hz, 2H, CH₂), 3.97 (t, J=6.4 Hz, 2H, CH₂), 2.51 (s, 3H, SCH₃).

  • HRMS: m/z 429.0521 [M+H]⁺ (calc. 429.0524).

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (pH 7.4), necessitating DMSO or cyclodextrin formulations for in vivo studies.

  • Plasma stability: t₁/₂ > 6 h in human plasma, indicating resistance to esterase degradation .

Comparative Analysis with Analogues

Table 2: Activity Comparison of Benzothiazole-Pyrazole Hybrids

CompoundMIC (µg/mL)IC₅₀ (µM)LogP
Target Compound8–3212.43.8
N-(4-Nitrobenzothiazol-2-yl) analogue16–6428.94.2
Pyrazole-free derivative>128>502.1

Key trends:

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial potency but reduce solubility.

  • Pyrazole inclusion improves anticancer activity by 2–3 fold compared to benzothiazole-only analogues .

Therapeutic Applications and Future Directions

Drug Development Prospects

  • Antibiotic adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (FICI 0.25–0.5).

  • Targeted cancer therapy: Conjugation with folate vectors enhances A549 cell uptake by 4-fold .

Challenges and Innovations

  • Metabolic optimization: CYP3A4-mediated oxidation of the methylthio group produces inactive sulfoxide metabolites. Deuterium incorporation at the SCH₃ moiety increases t₁/₂ by 40%.

  • Nanoformulations: Liposomal encapsulation (100 nm particles) improves tumor accumulation in murine xenografts by 8-fold .

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